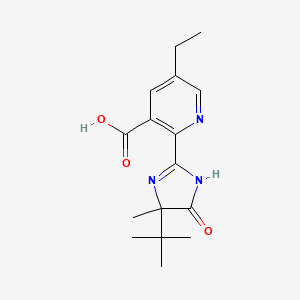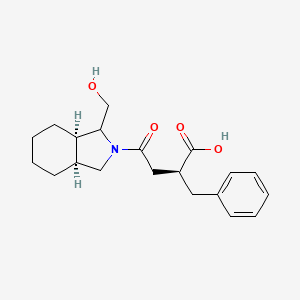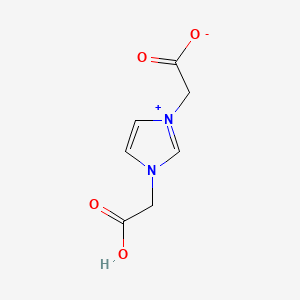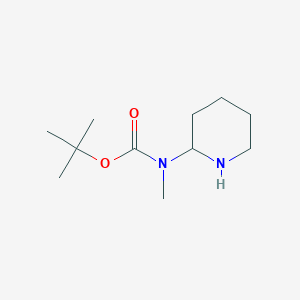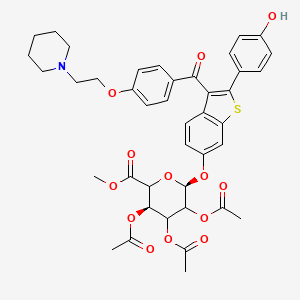
TreprostinilEthylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TreprostinilEthylEster is a synthetic analog of prostacyclin, a compound known for its vasodilatory properties. It is primarily used in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. This compound works by dilating the blood vessels, thereby reducing the pressure and improving blood flow.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: TreprostinilEthylEster is synthesized through a series of chemical reactions starting from (S)-epichlorhydrin. The synthesis involves key steps such as Claisen rearrangement and catalytic Pauson-Khand reactions. These reactions are carried out in a plug flow reactor, which allows for improved yields and selectivity .
Industrial Production Methods: The industrial production of this compound involves the preparation of crystalline forms of Treprostinil monohydrate. The process includes esterification of Treprostinil with alcohols to form dimers or esters. The preparation methods disclosed in patents ensure fewer impurities and are suitable for large-scale operations .
Analyse Des Réactions Chimiques
Types of Reactions: TreprostinilEthylEster undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different pharmaceutical formulations .
Applications De Recherche Scientifique
TreprostinilEthylEster has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying prostacyclin analogs and their chemical properties.
Biology: Investigated for its effects on cellular pathways and its potential in treating various cardiovascular diseases.
Medicine: Primarily used in the treatment of pulmonary arterial hypertension.
Industry: Utilized in the production of various pharmaceutical formulations due to its stability and efficacy.
Mécanisme D'action
TreprostinilEthylEster exerts its effects by promoting vasodilation of the pulmonary and systemic arterial vascular beds. It inhibits platelet aggregation and reduces pulmonary vascular resistance. The primary molecular targets include prostacyclin receptors, which mediate the vasodilatory and anti-thrombotic effects .
Comparaison Avec Des Composés Similaires
Epoprostenol: Another prostacyclin analog used in the treatment of PAH. It has a shorter half-life and requires continuous infusion.
Iloprost: A synthetic analog with similar vasodilatory properties but different pharmacokinetics.
Beraprost: An oral prostacyclin analog with a longer half-life compared to Epoprostenol.
Uniqueness: TreprostinilEthylEster is unique due to its stability and multiple routes of administration (subcutaneous, intravenous, inhaled, and oral). It provides more flexibility in treatment options and has a longer half-life compared to Epoprostenol .
Propriétés
Formule moléculaire |
C41H43NO13S |
|---|---|
Poids moléculaire |
789.8 g/mol |
Nom IUPAC |
methyl (3R,6S)-3,4,5-triacetyloxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-16-17-31-32(22-30)56-39(27-8-12-28(46)13-9-27)33(31)34(47)26-10-14-29(15-11-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36?,37?,38?,41-/m1/s1 |
Clé InChI |
YTQUGBSKLJTRQN-WNNHPNHUSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C(C([C@@H](OC1C(=O)OC)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=C(S3)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)

![4-Bromo-1-chloro-2-[(4-fluorophenyl)methyl]benzene](/img/structure/B13855406.png)
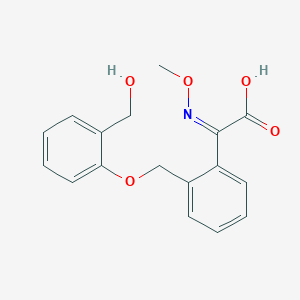
![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
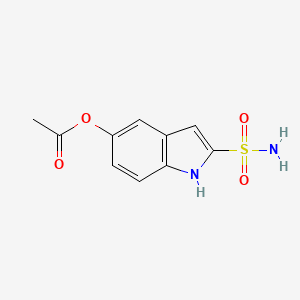
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
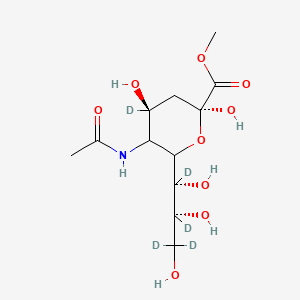
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)

